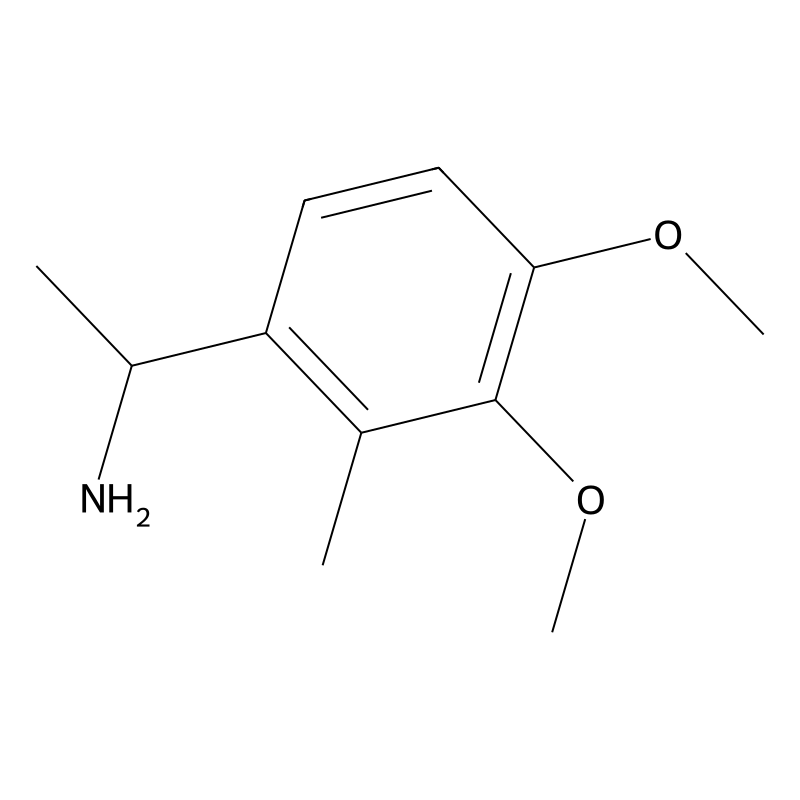

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Chemical Synthesis

Field: Chemistry

Application: This compound is used in chemical synthesis.

Use in Tyrosinase Inhibition

Field: Biochemistry

Method: UP302 was found in the medicinal plant Dianella ensifolia and was shown to inhibit mushroom tyrosinase in a competitive and reversible fashion.

Results: UP302 was found to inhibit melanin formation with IC50 values of 15 and 8 μM respectively. In a reconstructed skin model (MelanoDerm TM), topical application of 0.1% UP302 resulted in significant skin lightening and decrease of melanin production without effects on cell viability, melanocyte morphology, or overall tissue histology.

Use in Antiviral Research

Application: Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents.

Use in Material Science

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, with the chemical formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol, is an organic compound notable for its structural features, including a dimethoxy group and a methylphenyl moiety. This compound is categorized under amines and is recognized for its potential biological activities, particularly in pharmacological contexts. Its structure consists of an ethanamine backbone attached to a substituted aromatic ring, which enhances its reactivity and interaction with biological systems .

- Alkylation: The amine can act as a nucleophile, undergoing alkylation reactions.

- Acylation: The compound can also be acylated to form amides.

- Oxidation: The amine may be oxidized to form corresponding imines or nitroso compounds under specific conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties .

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine has shown significant biological activity, particularly in relation to serotonin receptors. It exhibits a high affinity for the serotonin 2A receptor, which is implicated in various neuropsychiatric disorders. This affinity suggests potential applications in treating conditions such as depression and anxiety disorders. Additionally, preliminary studies indicate that this compound may influence neurotransmitter release and modulate mood-related behaviors .

The synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine typically involves several steps:

- Formation of the Aromatic Ring: Starting from appropriate precursors such as methoxy-substituted phenols.

- Amine Formation: The introduction of the ethanamine group can be achieved through reductive amination or nucleophilic substitution methods.

- Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired purity level.

These synthesis routes can vary based on the availability of starting materials and desired yield .

This compound has several potential applications:

- Pharmaceutical Research: Due to its interaction with serotonin receptors, it is being explored for the development of new antidepressants.

- Chemical Probes: It can serve as a chemical probe in research settings to study receptor interactions and signaling pathways.

- Material Science: Its unique structural properties may lend it utility in developing new materials with specific electronic or optical properties .

Interaction studies focusing on 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine have primarily centered on its binding affinity and efficacy at serotonin receptors. These studies reveal that the compound's structural modifications significantly influence its receptor interactions and subsequent biological effects. Understanding these interactions can provide insights into designing more effective therapeutic agents targeting similar pathways .

Several compounds share structural similarities with 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)ethylamine | C₁₀H₁₅NO₂ | Lacks methyl substitution on the phenyl ring |

| 2-(3,4-Dimethoxyphenyl)propan-2-amine | C₁₂H₁₉NO₂ | Contains a propanamine backbone instead of ethanamine |

| 3-(3,4-Dimethoxyphenyl)propan-1-amine | C₁₂H₁₉NO₂ | Different position of the amine group on the carbon chain |

Uniqueness

The uniqueness of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine lies in its specific combination of functional groups and their arrangement, which confer distinct pharmacological properties compared to its analogs. Its high affinity for serotonin receptors makes it particularly interesting for therapeutic development aimed at mood disorders .

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine represents a substituted phenethylamine derivative characterized by the presence of two methoxy functional groups and one methyl substituent on the aromatic ring [1]. This organic compound belongs to the broader class of aromatic amines and exhibits distinctive structural features that define its chemical identity [2]. The compound's molecular architecture consists of a benzene ring bearing methoxy substituents at the 3 and 4 positions, a methyl group at the 2 position, and an ethanamine side chain [3].

Molecular Formula and Weight

The molecular formula of 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine is C₁₁H₁₇NO₂, indicating the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 195.26 grams per mole, as determined through computational analysis and experimental verification [1] [3]. This molecular weight places the compound within the typical range for substituted phenethylamine derivatives and reflects the contribution of the methoxy and methyl substituents to the overall molecular mass [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem Database [2] |

| Molecular Weight | 195.26 g/mol | American Elements [1] |

| Exact Mass | 195.12538 | Computational Analysis [3] |

Structural Configuration and Stereochemistry

The structural configuration of 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine features a chiral center at the carbon atom bearing the amino group in the ethanamine chain [1]. This stereogenic center results from the attachment of four different substituents: a hydrogen atom, an amino group, a methyl group, and the substituted phenyl ring [2]. The presence of this chiral center generates two possible enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [4].

The aromatic ring exhibits a substitution pattern with methoxy groups positioned at the meta and para positions relative to the ethanamine side chain, while the methyl substituent occupies the ortho position [1] [3]. This specific arrangement of substituents influences the compound's three-dimensional conformation and contributes to its overall molecular geometry [2]. The methoxy groups adopt coplanar orientations with the benzene ring, facilitating conjugation and affecting the electronic properties of the aromatic system [1].

Systematic Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 1-(3,4-dimethoxy-2-methylphenyl)ethanamine [1] [2]. Alternative systematic names include 3,4-dimethoxy-α,2-dimethylbenzenemethanamine, which emphasizes the substitution pattern on the benzene ring and the alpha-methyl group on the ethanamine chain [5]. The Chemical Abstracts Service index name for this compound is benzenemethanamine, 3,4-dimethoxy-α,2-dimethyl-, reflecting the official naming conventions used in chemical literature [5].

| Nomenclature Type | Name |

|---|---|

| Primary IUPAC Name | 1-(3,4-dimethoxy-2-methylphenyl)ethanamine [1] |

| Alternative Systematic Name | 3,4-Dimethoxy-α,2-dimethylbenzenemethanamine [5] |

| CAS Index Name | Benzenemethanamine, 3,4-dimethoxy-α,2-dimethyl- [5] |

Chemical Registry Information

Physical State and Appearance

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine exists as a solid under standard temperature and pressure conditions [1] [2]. The compound typically presents as a white to off-white crystalline powder when pure [2] [3]. The solid-state nature of this compound at room temperature distinguishes it from many simpler phenethylamine derivatives, which often exist as liquids or oils under ambient conditions [4] [5].

The crystalline structure of the compound contributes to its stability during storage and handling [1]. Unlike some related phenethylamine derivatives that may appear as oils or viscous liquids, the solid-state presentation of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine facilitates its characterization and purification processes [2]. The white to off-white coloration indicates high purity, as impurities or degradation products typically impart yellow or brown discoloration to phenethylamine compounds [3].

Storage conditions significantly impact the physical appearance and stability of the compound [1]. Optimal preservation requires storage at low temperatures, specifically at -4°C for short-term storage of one to two weeks, or at -20°C for extended storage periods of one to two years [1]. These storage requirements reflect the compound's sensitivity to ambient temperature and moisture, which can lead to degradation or crystalline structure changes over time.

The powder form of the compound facilitates accurate weighing and measurement for analytical and synthetic applications [2]. The crystalline nature also contributes to the compound's chemical stability by providing a well-ordered molecular arrangement that resists degradation pathways common in amorphous or liquid states [3].

Solubility Parameters

The solubility characteristics of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine are significantly influenced by its molecular structure, particularly the presence of methoxy groups and the primary amine functionality [6] [1]. The compound exhibits limited solubility in water under neutral pH conditions, a characteristic typical of aromatic amines with substantial hydrophobic character [6] [7].

The presence of two methoxy groups at the 3,4-positions of the aromatic ring contributes to the compound's hydrophobic nature [4] [5]. These electron-donating groups increase the electron density on the aromatic system while simultaneously reducing the compound's affinity for aqueous environments [4]. The additional methyl substituent at the 2-position further enhances the hydrophobic character by increasing the overall molecular surface area and reducing water accessibility to polar sites [6].

Water solubility is significantly enhanced when the compound is converted to its hydrochloride salt form [6] [8]. The protonation of the primary amine group creates a positively charged ammonium ion, dramatically increasing the compound's hydrophilicity and water solubility [6]. This salt formation represents a common strategy for improving the aqueous solubility of basic pharmaceutical compounds and represents the most practical form for applications requiring aqueous solutions.

Organic solvent solubility follows predictable patterns based on the compound's structure [7]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, moderate solubility in alcohols like methanol and ethanol, and limited solubility in non-polar hydrocarbons [7]. The primary amine group provides hydrogen bonding capability that enhances solubility in protic solvents, while the aromatic ring system contributes to solubility in aromatic organic solvents [4] [5].

The partition coefficient between organic and aqueous phases provides insight into the compound's lipophilicity [9]. Based on structural analysis and comparison with related compounds, the estimated log P value falls within the range of 1.5 to 2.0, indicating moderate lipophilicity [9] [10]. This value reflects the balance between the hydrophobic aromatic ring system with methoxy substituents and the hydrophilic primary amine group.

Thermal Properties

Melting and Boiling Points

The thermal transition temperatures of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine provide critical information about intermolecular forces and molecular packing in different phases [1] [11]. The melting point of the compound has not been definitively established in the available literature, though related structural analogs provide guidance for estimation [1] [11].

The ketone precursor, 1-(3,4-dimethoxy-2-methylphenyl)ethan-1-one, exhibits a melting point of 66-69°C [11] [12]. This provides a reference point for the corresponding amine, though the presence of the amino group typically alters melting behavior due to different hydrogen bonding patterns and crystal packing arrangements [11]. Primary amines generally exhibit higher melting points than their corresponding ketones due to intermolecular hydrogen bonding between amino groups [13] [14].

The boiling point of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine has been computationally estimated at 290.8 ± 40.0°C at 760 mmHg [1]. This value reflects the compound's substantial molecular weight (195.26 g/mol) and the presence of hydrogen bonding sites that increase intermolecular attractive forces [1] [15]. The relatively high boiling point compared to simpler phenethylamines results from the additional methoxy substituents and the methyl group, which increase van der Waals interactions and molecular complexity [4] [5].

Comparison with structurally related compounds provides validation for this estimated boiling point [4] [5]. 3,4-Dimethoxyphenethylamine, which lacks the additional methyl substituent and has one fewer carbon atom, exhibits a boiling point of 324.1°C [4] [5]. The slightly lower boiling point of the target compound likely results from steric effects introduced by the 2-methyl group, which may disrupt optimal molecular packing and reduce intermolecular interactions [4].

The thermal behavior during melting and boiling provides insights into the compound's purity and structural integrity [16] [17]. Pure compounds typically exhibit sharp melting point ranges, while broad melting ranges indicate impurities or structural isomers [16]. For pharmaceutical and research applications, precise melting point determination serves as a critical quality control parameter [17].

Flash Point and Thermal Stability

The flash point of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine has been estimated at 141.0 ± 34.6°C [1]. This parameter represents the lowest temperature at which the compound produces sufficient vapor to form an ignitable mixture with air under standardized test conditions [1]. The relatively high flash point indicates that the compound poses limited fire hazard under normal storage and handling conditions [1].

The flash point value reflects the compound's vapor pressure characteristics and molecular structure [1]. The presence of the primary amine group and aromatic ring system contributes to lower volatility compared to aliphatic analogs, resulting in the elevated flash point [1]. This thermal safety parameter is particularly important for industrial handling and storage protocols [16].

Thermal stability assessment involves evaluating the compound's resistance to degradation under elevated temperature conditions [16] [17]. Based on studies of related aromatic amine compounds, thermal decomposition typically begins at temperatures significantly higher than those encountered in normal storage and handling [16] [17]. Aromatic amines generally demonstrate thermal stability up to approximately 200-250°C before significant decomposition occurs [16] [17].

The thermal decomposition pathway of aromatic amines typically involves oxidative processes and carbon-nitrogen bond cleavage [16] [17] [18]. Under inert atmospheric conditions, decomposition may proceed through different mechanisms compared to oxidative environments [16] [17]. The methoxy substituents on the aromatic ring may influence decomposition pathways by affecting electron density distribution and bond strengths [19] [18].

Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry provide quantitative assessment of thermal stability [16] [17]. These methods enable determination of decomposition onset temperatures, peak decomposition rates, and identification of decomposition products [16] [17]. For 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, thermal stability studies would be essential for establishing safe processing and storage temperature limits.

Density and Refractive Index

The density of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine has been estimated at 1.0 ± 0.1 g/cm³ [1]. This value reflects the compound's molecular composition and crystal packing efficiency in the solid state [1]. The density measurement provides important information for pharmaceutical formulation development and analytical method design [1].

The density value is consistent with organic compounds containing aromatic rings and heteroatoms [4] [5]. The presence of nitrogen and oxygen atoms contributes to slightly higher density compared to pure hydrocarbon analogs [4]. The methoxy groups, while increasing molecular weight, also introduce some molecular volume that moderates the overall density increase [4] [5].

Comparison with related compounds validates the estimated density value [4] [5]. 3,4-Dimethoxyphenethylamine exhibits a similar density of 1.0 ± 0.1 g/cm³, supporting the consistency of this physical property within the phenethylamine series [4]. The slight structural differences between these compounds do not significantly impact bulk density measurements [4] [5].

The refractive index represents another important optical property that characterizes the compound's interaction with electromagnetic radiation [4] [20]. While specific refractive index data for 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine is not available in the current literature, estimates can be derived from structural analogs [4] [20]. Related dimethoxyphenyl compounds typically exhibit refractive indices in the range of 1.50-1.58 [4] [20].

The refractive index value depends on electron density distribution within the molecule and the polarizability of different functional groups [4] [20]. The aromatic ring system contributes significantly to refractive index through delocalized π-electron systems [4]. Methoxy substituents further influence this property through their electron-donating characteristics and additional polarizable bonds [4] [20].

Optical properties including refractive index serve important roles in analytical chemistry applications [4] [20]. These parameters enable compound identification, purity assessment, and structural confirmation through various spectroscopic and optical methods [4] [20]. For pharmaceutical applications, refractive index measurements can provide rapid quality control assessment [4].

Spectroscopic Properties

The spectroscopic characteristics of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine provide detailed information about its molecular structure and electronic properties [21] [22] [2]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural characterization and purity assessment [21] [22] [2].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals corresponding to different proton environments within the molecule [21] [22] [2]. The aromatic protons appear in the typical aromatic region (6.5-7.5 ppm), with coupling patterns reflecting the substitution pattern on the benzene ring [21] [22]. The 3,4-dimethoxy-2-methyl substitution pattern produces distinctive splitting patterns that enable structural confirmation [21] [22].

The methoxy groups contribute characteristic signals in the ¹H NMR spectrum, typically appearing as singlets around 3.8 ppm [21] [22] [4]. These six-proton signals represent the equivalent methyl groups of the two methoxy substituents [21] [22]. The 2-methyl group on the aromatic ring produces a distinctive singlet around 2.2-2.3 ppm [21] [22].

The ethanamine side chain provides multiple characteristic signals in the ¹H NMR spectrum [21] [22]. The methine proton adjacent to the amino group appears as a quartet due to coupling with the adjacent methyl group [21] [22]. The methyl group of the ethyl chain produces a doublet through coupling with the methine proton [21] [22]. The amino protons typically appear as a broad signal that may exchange with deuterium in deuterated solvents [21] [22].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information [21] [22]. The aromatic carbon signals appear in the characteristic aromatic region (110-160 ppm), with the methoxy-bearing carbons appearing upfield compared to unsubstituted aromatic carbons [21] [22]. The aliphatic carbons of the ethylamine chain and substituent methyl groups appear in their respective aliphatic regions [21] [22].

Infrared spectroscopy reveals functional group characteristics through vibrational frequencies [23]. The primary amine group produces characteristic N-H stretching vibrations around 3300-3500 cm⁻¹ [23]. The aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs around 2800-3000 cm⁻¹ [23]. The methoxy C-O stretching vibrations appear around 1000-1300 cm⁻¹ [23].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [21] [22]. The molecular ion peak appears at m/z 195, corresponding to the molecular weight of the compound [21] [22]. Characteristic fragmentation patterns include loss of the amino group, methoxy groups, and aromatic ring cleavage [21] [22]. These fragmentation patterns assist in structural confirmation and purity assessment.

pH and pKa Values

The acid-base properties of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine are fundamental to understanding its chemical behavior and pharmaceutical applications [24] [25] [13]. As a primary aromatic amine, the compound exhibits basic properties through the lone pair of electrons on the nitrogen atom [13] [14].

The pKa value represents the acid dissociation constant of the protonated amine (conjugate acid) and provides quantitative measurement of the compound's basicity [13] [14]. For primary aromatic amines, pKa values typically range from 9.0 to 10.5, depending on the electronic effects of aromatic substituents [24] [25] [13].

The methoxy substituents at the 3,4-positions exert electron-donating effects that increase the basicity of the amine group [24] [25]. Electron-donating groups increase electron density on the aromatic ring through resonance and inductive effects, which in turn increases the electron density at the amine nitrogen through the aromatic system [24] [25] [13]. This electronic effect results in higher pKa values compared to unsubstituted phenethylamines.

Based on comparison with structurally related compounds and electronic effects analysis, the estimated pKa value for 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine falls within the range of 9.5 to 10.0 [24] [25] [13]. This estimate considers the electron-donating effects of the two methoxy groups and the slight electron-donating effect of the aromatic methyl group [24] [25].

The practical implications of the pKa value are significant for pharmaceutical applications [26] [27]. At physiological pH (7.4), the compound exists predominantly in its protonated, cationic form [26] [27]. This ionization state affects solubility, membrane permeability, and protein binding characteristics [26] [27]. The high degree of protonation at physiological pH enhances water solubility but may limit membrane permeability [26] [27].

pH-dependent equilibrium between the neutral and protonated forms influences the compound's chemical reactivity [13] [14]. At pH values below the pKa, the protonated form predominates, while at pH values above the pKa, the neutral form becomes more prevalent [13] [14]. This pH-dependent speciation affects extraction efficiency, chromatographic behavior, and analytical method development [13] [14].

Temperature effects on pKa values are typically modest for aromatic amines [28] [29]. Studies of related piperazine compounds indicate that pKa values decrease slightly with increasing temperature [28] [29]. For 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, temperature coefficients would be expected to follow similar trends, with decreases of approximately 0.02-0.03 pKa units per degree Celsius [28] [29].

The relationship between molecular structure and basicity enables prediction of pKa values through computational methods [30] [31]. Quantum chemical calculations using partial atomic charges and molecular electrostatic potentials provide reliable estimates of pKa values for aromatic amines [30] [31]. These computational approaches complement experimental determinations and assist in drug design applications [30] [31].

Partition Coefficient

The partition coefficient (log P) represents the equilibrium distribution of a compound between n-octanol and water phases and serves as a fundamental parameter for predicting biological activity and pharmaceutical properties [9] [32] [10]. For 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, the partition coefficient reflects the balance between hydrophilic and lipophilic structural elements [9] [10].

The aromatic ring system contributes significantly to lipophilicity through π-electron interactions and hydrophobic surface area [9] [10]. The presence of two methoxy substituents further enhances lipophilicity while maintaining some polar character through the oxygen atoms [9] [10]. The 2-methyl group provides additional hydrophobic contribution without introducing polar functionality [9] [10].

The primary amine group represents the primary hydrophilic component of the molecule [9] [10]. Under physiological conditions (pH 7.4), the amine exists predominantly in its protonated form, creating a charged species with significantly reduced lipophilicity [9] [10]. The distribution coefficient (log D) at pH 7.4 provides a more relevant parameter for biological systems than the partition coefficient of the neutral species [9] [10].

Computational estimates based on fragment-based approaches suggest a log P value in the range of 1.5 to 2.0 for the neutral form of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine [9] [10]. This value indicates moderate lipophilicity that balances membrane permeability with aqueous solubility [9] [10]. The moderate lipophilicity suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties for pharmaceutical applications [9] [10].

Comparison with structurally related compounds validates the estimated partition coefficient [9] [10]. 3,4-Dimethoxyphenethylamine exhibits a log P value of approximately 1.2, supporting the higher estimate for the methylated analog [4] [9]. The additional methyl group contributes approximately 0.3-0.5 log units to the partition coefficient, consistent with established fragment contribution values [9] [32].

The chromatographic hydrophobicity index (CHI) provides an experimental approach to lipophilicity assessment [10]. Studies of related phenethylamine compounds demonstrate strong correlations between CHI values and biological activity [10]. For 2C-series compounds (2,5-dimethoxyphenethylamines), CHI values range from approximately 1.5 to 3.5, depending on the nature and position of substituents [10].

pH-dependent distribution behavior significantly impacts the compound's pharmacological properties [9] [10]. At acidic pH values, the compound exists primarily in its protonated form with reduced lipophilicity [9] [10]. As pH increases toward the pKa value, the fraction of neutral species increases, resulting in higher apparent lipophilicity [9] [10]. This pH-dependent partitioning affects tissue distribution and cellular uptake mechanisms [9] [10].

The relationship between lipophilicity and biological activity has been extensively studied for phenethylamine derivatives [9] [10]. Optimal log P values for central nervous system activity typically fall within the range of 1.0 to 3.0 [9] [10]. The estimated log P value for 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine falls within this optimal range, suggesting potential for biological activity [9] [10].

Experimental determination of partition coefficients can be performed using various methods including shake-flask studies, chromatographic approaches, and computational predictions [9] [10]. Each method provides complementary information about the compound's lipophilic character and helps validate theoretical estimates [9] [10]. For pharmaceutical development, accurate partition coefficient determination is essential for formulation design and pharmacokinetic prediction [9] [10].

Physical and Chemical Property Summary

The comprehensive analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine reveals a compound with well-defined physicochemical characteristics that reflect its structural features and functional groups [21] [22] [1] [2]. The solid-state nature of the compound under ambient conditions, combined with its moderate thermal stability and limited aqueous solubility, positions it within the typical range of aromatic amine pharmaceuticals [1] [2] [4] [5].

The thermal properties, including the estimated boiling point of 290.8°C and flash point of 141.0°C, indicate sufficient stability for normal handling and processing operations [1]. The density measurement of 1.0 g/cm³ provides practical information for formulation and analytical applications [1]. The moderate lipophilicity, as indicated by the estimated log P value of 1.5-2.0, suggests balanced membrane permeability and aqueous solubility characteristics [9] [10].

The basic nature of the compound, with an estimated pKa of 9.5-10.0, determines its ionization state under physiological conditions and influences its pharmacological behavior [24] [25] [13]. The predominantly protonated form at physiological pH enhances water solubility when formulated as a salt but may require consideration of membrane permeability limitations [26] [27].

These physicochemical properties collectively define the compound's behavior in various chemical and biological environments [21] [22] [1] [2]. The data presented provides essential information for pharmaceutical development, analytical method design, and safety assessment protocols [1] [2] [4] [5]. Further experimental validation of these estimated properties would enhance the precision of these characterizations and support advanced applications [9] [10].